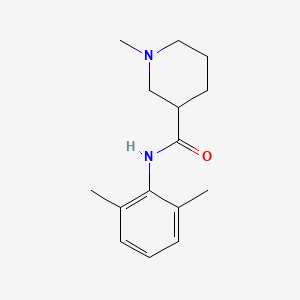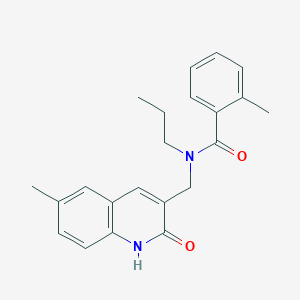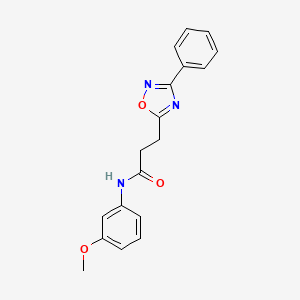
N-(3-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of various enzymes and signaling pathways that are involved in cell growth and proliferation. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Moreover, it has been found to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potential applications in cancer research. It has been found to be effective against various types of cancer cells and can induce apoptosis in cancer cells. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One of the directions is to study its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its mechanism of action in more detail to better understand its anti-cancer properties. Moreover, future research can focus on improving its solubility in water to make it more suitable for in vivo studies.
In conclusion, N-(3-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has potential applications in various fields, particularly in cancer research. Its mechanism of action is not fully understood, but it has been found to have anti-cancer, anti-inflammatory, and antioxidant properties. Although it has limitations in terms of solubility, future research can focus on improving its properties and studying its potential applications in other fields.
Méthodes De Synthèse
N-(3-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid with 3-methoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells by affecting various signaling pathways.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-5-8-14(12-15)19-16(22)10-11-17-20-18(21-24-17)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELRQEZDKBURNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

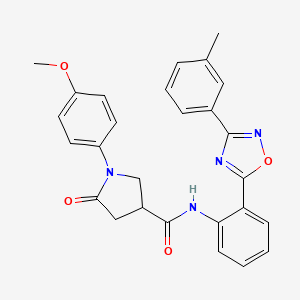
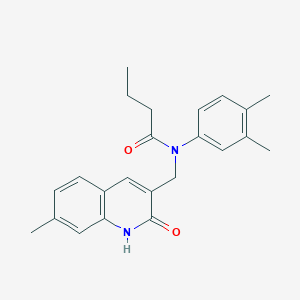
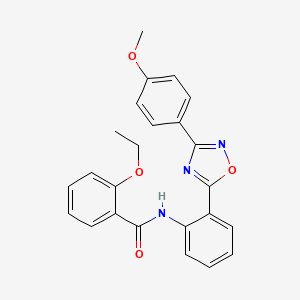

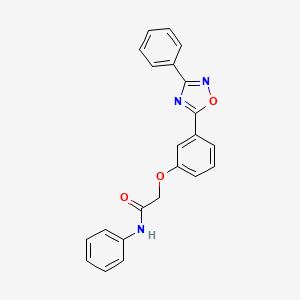
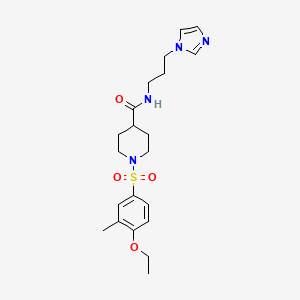
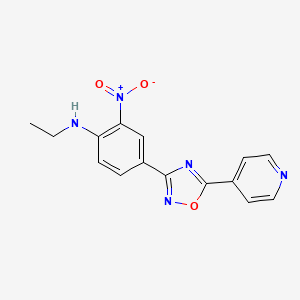
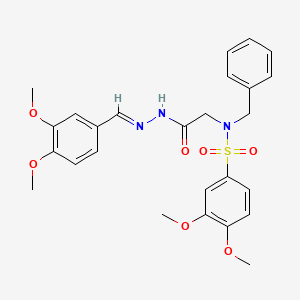

![N-(4-(N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7690786.png)
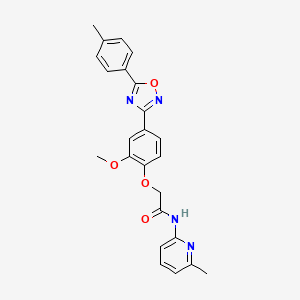
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7690807.png)
